Bentonite

Description

Properties

IUPAC Name |

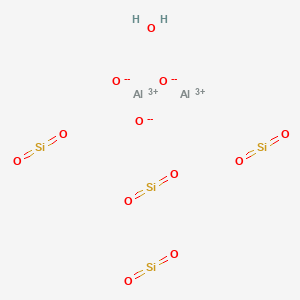

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Methodological Frameworks for Montmorillonite Synthesis and Characterization in Research

Advanced Synthetic Routes for Montmorillonite and Related Clay Minerals

The synthesis of montmorillonite in a laboratory setting allows for the control of its chemical composition and physical properties, which is often not possible with naturally occurring variants.

Hydrothermal Synthesis Methodologies

Hydrothermal synthesis is a prominent method for crystallizing montmorillonite from various precursors under controlled temperature and pressure. This technique mimics the natural formation process of the mineral. The synthesis conditions, such as the nature of the initial reagents, the pH of the medium, and the temperature, significantly influence the properties of the final product. mdpi.com

Several approaches to hydrothermal synthesis have been identified in research:

Hydrothermal treatment of hydrogels: This method uses a highly reactive and homogeneous gel as the starting material, which allows for a faster synthesis time and minimizes impurities. mdpi.com

Hydrothermal treatment of metal acetates and SiO₂: This route can produce single-phase montmorillonite at relatively lower temperatures (200–250 °C) in a slightly acidic environment. mdpi.com

Hydrothermal treatment of oxides: This approach is conducted in an alkaline medium (pH 9–10) at higher temperatures (300–350 °C). mdpi.com

The synthesis of Ni-Al montmorillonite-like phyllosilicates has been successfully achieved for the first time using a hydrothermal method in a fluoride (B91410) medium. mdpi.com This process involves hydrothermally treating an amorphous gel, controlling both temperature and pressure to crystallize the mineral. mdpi.com Synthesis conditions for pure montmorillonite are generally mild, with temperatures ranging from 100–475 °C and pressures below 10 MPa. mdpi.com

| Approach | Starting Reagents | Temperature Range (°C) | pH Environment | Key Advantages | Reference |

|---|---|---|---|---|---|

| Hydrogel Treatment | Dried Gels of Corresponding Composition | 350 | Neutral | Optimal for single-phase products, highly reactive starting material. | mdpi.com |

| Metal Acetate (B1210297) Treatment | Metal Acetates and SiO₂ | 200 - 250 | Slightly Acidic (4-6) | Achieves single-phase product at lower temperatures. | mdpi.com |

| Oxide Treatment | Corresponding Oxides | 300 - 350 | Alkaline (9-10) | Effective, but may result in impurity phases. | mdpi.com |

| Fluoride Medium Synthesis | Amorphous Gel (e.g., Ni, Al sources) | 100 - 475 | Mildly Acidic to Strongly Basic | Enables synthesis of novel compositions like Ni-Al montmorillonite. | mdpi.com |

Chemical Reduction Synthesis for Hybrid Materials

Chemical reduction is a key method for synthesizing hybrid materials where nanoparticles are anchored onto the montmorillonite structure. This approach is widely used to prepare silver nanoparticle (AgNP)-montmorillonite composites.

The process typically involves suspending montmorillonite in an aqueous solution containing a silver precursor, most commonly silver nitrate (B79036) (AgNO₃). tandfonline.comnih.gov A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is then added to the suspension. tandfonline.comnih.gov This reduces the silver ions (Ag⁺) to metallic silver nanoparticles (AgNPs) that form on the surface and within the interlamellar space of the montmorillonite layers. nih.govscientific.net The montmorillonite acts as a solid support, preventing the agglomeration of the newly formed nanoparticles. nih.gov The concentration of the reducing agent and the silver precursor can be adjusted to control the size and distribution of the nanoparticles. scientific.net

| Component | Chemical Name/Formula | Role in Synthesis | Reference |

|---|---|---|---|

| Solid Support | Montmorillonite (MMT) | Prevents nanoparticle agglomeration; provides a surface for nanoparticle formation. | nih.gov |

| Metal Precursor | Silver Nitrate (AgNO₃) | Source of silver ions (Ag⁺) to be reduced. | tandfonline.comnih.gov |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Reduces silver ions to metallic silver nanoparticles. | tandfonline.comnih.gov |

| Stabilizer (Optional) | Chitosan (B1678972) (Cts) | Acts as a natural polymeric stabilizer for the nanoparticles. | tandfonline.com |

Controlled Crystallization Techniques

Controlled crystallization is essential for tailoring the properties of synthetic montmorillonite. The kinetics of crystallization have a significant impact on the morphology and, consequently, the material's mechanical and physical properties. nih.gov In the context of hydrothermal synthesis, the parameters of the reaction—temperature, pressure, pH, and duration—are carefully managed to guide the crystallization process. mdpi.commdpi.com The choice of precursors, such as reactive amorphous gels, can lead to faster and more controlled crystallization, avoiding the formation of unwanted mineral phases. mdpi.com

In the creation of montmorillonite-polymer nanocomposites, non-isothermal crystallization kinetics are studied to understand how the clay influences the crystallization of the polymer matrix. For instance, a low content of montmorillonite can act as a nucleating agent, facilitating a more controlled crystallization process in polymers like Polyamide 610. nih.gov Techniques such as Differential Scanning Calorimetry (DSC) are used to investigate this behavior by analyzing crystallization temperatures at various cooling rates. nih.gov

Purification Protocols for Research-Grade Montmorillonite

Natural montmorillonite, typically sourced from bentonite (B74815) ore, contains various non-clay mineral impurities such as quartz, calcite, feldspar, and mica. semanticscholar.orgopenresearchlibrary.org The removal of these gangue minerals is necessary to produce high-purity montmorillonite for research and specialized applications. semanticscholar.orgopenresearchlibrary.org Purification methods are generally divided into physical and chemical processes. researchgate.net

Physical Separation Techniques

Physical purification methods exploit the difference in particle size between the fine montmorillonite particles and the coarser gangue minerals. openresearchlibrary.orgresearchgate.net Gravity-based separation is often ineffective due to the similar specific weights of the minerals. openresearchlibrary.orgresearchgate.net

Commonly employed physical separation techniques include:

Sedimentation: This technique is based on the differential settling rates of particles in a liquid medium. The finer montmorillonite particles remain suspended for longer, allowing the coarser impurities to settle out. researchgate.netresearchgate.net

Centrifugal Separation (Centrifugation): This method accelerates the sedimentation process by applying centrifugal force. It is a highly effective technique for separating montmorillonite from impurities. theiet.org The applied centrifugal force is a critical parameter influencing the purification yield. theiet.org

Sieving: This involves passing the clay suspension through sieves of specific mesh sizes to physically remove larger impurity particles. researchgate.netresearchgate.net

Aero Separation: This is a dry purification method that uses air currents to separate particles based on their size and density. researchgate.netresearchgate.net

Chemical Purification Strategies

The purity of montmorillonite is a critical factor for its application in research and various industries. Chemical purification strategies are employed to remove non-clay mineral impurities such as carbonates, metal hydroxides, organic matter, and silica (B1680970). researchgate.net These methods are predicated on the differential solubility of montmorillonite and its associated impurities in various chemical reagents. A multi-step approach is often necessary to achieve high-purity montmorillonite, with each step targeting a specific type of impurity.

Carbonate Removal: Carbonate minerals, primarily calcite, are common impurities in this compound deposits. These are readily dissolved by treatment with dilute acids. Acetic acid and dilute hydrochloric acid (HCl) are frequently used for this purpose. slideshare.net The reaction with calcite, for instance, proceeds by converting the insoluble calcium carbonate into a soluble salt (calcium acetate or calcium chloride), which can then be washed away.

Organic Matter Removal: The presence of organic substances can be addressed through oxidation. Reagents such as hydrogen peroxide (H₂O₂), sodium hypochlorite (B82951) (NaClO), and sodium dithionite (B78146) are effective in breaking down and removing organic impurities. cambridge.orgresearchgate.net For example, hydrogen peroxide can be used to oxidize organic matter, a process that can be facilitated by gentle heating. researchgate.net

Metal Hydroxide Dissolution: Impurities in the form of metal hydroxides and oxides can be removed by dissolution in appropriate reagents. Acid treatments, as mentioned for carbonate removal, are also effective in dissolving many metal oxides. slideshare.net

Silica Dissolution: Amorphous silica and certain silicate (B1173343) impurities can be targeted for removal, although this process requires careful control to avoid damaging the montmorillonite structure.

Use of Dispersing Agents: In addition to targeted dissolution of impurities, chemical purification can also involve the use of dispersing agents like sodium hexametaphosphate (NaHMP). researchgate.netresearchgate.net NaHMP helps to break down agglomerates of clay particles and keep the montmorillonite suspended while heavier impurity particles settle out. researchgate.netresearchgate.net This method leverages both chemical dispersion and physical separation.

The effectiveness of these chemical purification strategies is typically evaluated by subsequent characterization techniques to confirm the removal of impurities and the preservation of the montmorillonite structure.

| Purification Step | Target Impurity | Chemical Reagent(s) |

| Carbonate Removal | Calcite, Dolomite (B100054) | Dilute Hydrochloric Acid (HCl), Acetic Acid |

| Organic Matter Removal | Humic substances, etc. | Hydrogen Peroxide (H₂O₂), Sodium Hypochlorite (NaClO) |

| Metal Oxide Removal | Iron oxides, etc. | Dilute Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) |

| Dispersion | Aggregates | Sodium Hexametaphosphate (NaHMP) |

Spectroscopic and Microscopic Characterization Techniques in Montmorillonite Research

X-ray Diffraction (XRD) Analysis for Interlayer Spacing and Phase Identification

X-ray diffraction (XRD) is a fundamental and powerful technique for the characterization of montmorillonite. It provides crucial information regarding the interlayer spacing, crystalline structure, and the presence of other mineral phases. researchgate.net The analysis is based on the principle of Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the angle of incidence (θ), and the distance between crystal lattice planes (d).

For montmorillonite, the most significant XRD peak is the (001) basal reflection, which corresponds to the distance between the layers of the clay mineral. researchgate.net This interlayer spacing, or d(001) value, is a key characteristic of montmorillonite and is highly sensitive to the nature of the interlayer cations and the presence of adsorbed water or other molecules. mdpi.com In its natural, hydrated state, montmorillonite typically exhibits a d(001) spacing of approximately 12-15 Å. researchgate.net

A critical aspect of montmorillonite identification via XRD is its swelling behavior. Treatment with ethylene (B1197577) glycol or glycerol (B35011) causes the interlayer space to expand to accommodate the organic molecules, resulting in a shift of the (001) peak to a higher d-spacing, typically around 17 Å. researchgate.net This expansion is a definitive characteristic of smectite clays (B1170129), including montmorillonite.

XRD is also indispensable for phase identification and assessing the purity of a montmorillonite sample. The diffraction pattern of a bulk sample will contain peaks corresponding to all crystalline phases present. By comparing the obtained diffractogram with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD), impurities such as quartz, feldspar, calcite, and other clay minerals can be identified. researchgate.net

For quantitative phase analysis, more advanced techniques like the Rietveld refinement method can be applied to XRD data. slideshare.netresearchgate.net The Rietveld method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight fraction of each mineral phase in a mixture, even for minerals with disordered structures like montmorillonite. slideshare.netnih.gov

| Parameter | Description | Typical Values for Montmorillonite |

| d(001) spacing (air-dried) | The distance between the stacked silicate layers in a dehydrated state. | ~10-12.5 Å |

| d(001) spacing (hydrated) | The interlayer distance with water molecules present. | ~12-15 Å |

| d(001) spacing (glycolated) | The interlayer distance after treatment with ethylene glycol. | ~17 Å |

| (hk0) reflections | Reflections from planes parallel to the c-axis, indicative of the 2D lattice structure. | Present as broad bands |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the chemical bonds and functional groups present in montmorillonite. This technique measures the absorption of infrared radiation by the sample, which causes vibrations (stretching and bending) of the chemical bonds. The resulting spectrum provides a "fingerprint" of the material's molecular structure. researchgate.net

The FTIR spectrum of montmorillonite exhibits several characteristic absorption bands that can be assigned to specific vibrational modes of its constituent functional groups. These include:

-OH Stretching: A broad band is typically observed in the region of 3000-3700 cm⁻¹, which is attributed to the stretching vibrations of hydroxyl (-OH) groups. mdpi.com This band is composed of contributions from both interlayer water molecules (around 3400 cm⁻¹) and structural hydroxyl groups bonded to octahedral cations like aluminum (Al-OH) and magnesium (Mg-OH) (around 3620-3630 cm⁻¹). researchgate.netmdpi.com The position and shape of this band can provide information about the hydration state and the composition of the octahedral sheet. cambridge.org

H-O-H Bending: A peak around 1630-1640 cm⁻¹ corresponds to the bending vibration of water molecules adsorbed in the interlayer space. mdpi.com The intensity of this peak is related to the amount of interlayer water.

Si-O Stretching: The most intense absorption in the montmorillonite spectrum is typically found in the 900-1200 cm⁻¹ region and is due to the stretching vibrations of the silicon-oxygen (Si-O) bonds in the tetrahedral sheets. mdpi.com The main peak is often observed around 1030-1040 cm⁻¹. researchgate.net

Al-O and Mg-O Vibrations: Bands in the lower frequency region (below 1000 cm⁻¹) are associated with the vibrations of bonds involving the octahedral cations, such as Al-O and Mg-O. For instance, a band around 915 cm⁻¹ is often assigned to Al-Al-OH bending vibrations, while a band around 840 cm⁻¹ can be attributed to Al-Mg-OH bending. mdpi.com

Si-O-Al and Si-O-Si Bending: Bending vibrations of the silicate framework, such as Si-O-Al and Si-O-Si, appear at lower wavenumbers, typically in the 400-600 cm⁻¹ range. researchgate.net A prominent band around 520 cm⁻¹ is often assigned to Si-O-Al bending, while a band near 465 cm⁻¹ is attributed to Si-O-Si bending.

FTIR spectroscopy is also sensitive to the presence of impurities. For example, the presence of kaolinite (B1170537) as an impurity can be identified by characteristic -OH stretching bands around 3695 and 3620 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| ~3620-3630 | Structural Al-OH stretching |

| ~3400 | Interlayer H₂O stretching |

| ~1630-1640 | Interlayer H₂O bending |

| ~1030-1040 | Si-O stretching |

| ~915 | Al-Al-OH bending |

| ~520 | Si-O-Al bending |

| ~465 | Si-O-Si bending |

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Distribution

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle distribution of montmorillonite at the micro- and nanoscale. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the signals produced by the electron-sample interactions are used to generate an image. This provides detailed information about the topography, texture, and shape of the montmorillonite particles.

SEM images of montmorillonite typically reveal a characteristic morphology of thin, irregular, and often crumpled or folded lamellae, which reflects its layered crystal structure. mdpi.com The individual clay platelets are often aggregated into larger particles, and the arrangement of these aggregates can vary, leading to different surface textures. mdpi.com Descriptions of montmorillonite morphology from SEM studies often include terms such as "flaky," "cornflake-like," or "honeycomb" structures, depending on the degree of particle aggregation and orientation.

Purification and chemical treatments can alter the surface morphology of montmorillonite, and these changes can be observed with SEM. For example, acid activation can lead to the formation of pores on the surface of the clay particles due to the leaching of octahedral cations. researchgate.net

In addition to providing qualitative information about the surface morphology, SEM can also be used to assess the particle size distribution of montmorillonite powders. While individual platelets are on the nanoscale, they often form aggregates that can range in size from a few micrometers to tens of micrometers. mdpi.com

SEM is frequently coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), which allows for elemental analysis of the sample. By analyzing the X-rays emitted from the sample as a result of electron beam excitation, the elemental composition of the montmorillonite particles and any associated impurities can be determined. researchgate.net This provides valuable information that complements the morphological data obtained from the SEM images.

| Feature | Description |

| Particle Shape | Irregular, platy, or flake-like lamellae. |

| Surface Texture | Can appear smooth, foliated, fluffy, or porous depending on preparation and aggregation. |

| Aggregation | Individual platelets often form larger aggregates of varying sizes. |

| Particle Size | Aggregates typically range from sub-micrometer to several micrometers. |

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation and Dispersion

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to investigate the internal nanostructure of montmorillonite, including the visualization of the individual silicate layers and their stacking arrangement. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through.

TEM analysis can directly reveal the layered nature of montmorillonite, showing the parallel stacking of the 2:1 silicate sheets. The thickness of the individual layers, which is approximately 1 nm, can be measured from high-resolution TEM (HRTEM) images. This technique allows for the direct observation of the interlayer spacing and can be used to study the effects of intercalation of polymers or other molecules between the montmorillonite layers.

The state of dispersion of montmorillonite in a polymer matrix or a liquid medium can also be effectively assessed using TEM. In nanocomposites, for example, TEM can distinguish between an intercalated structure, where polymer chains are inserted into the interlayer galleries, and an exfoliated structure, where the individual montmorillonite layers are completely separated and dispersed throughout the matrix.

Furthermore, selected area electron diffraction (SAED), a technique available in most transmission electron microscopes, can be used to obtain crystallographic information from very small areas of the sample, complementing the data obtained from XRD.

Thermal Analysis (TG/DTA/DSC) for Stability and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of montmorillonite and to characterize the phase transitions that occur upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For montmorillonite, the TGA curve typically shows two main weight loss steps. The first, occurring at temperatures below approximately 200°C, is attributed to the loss of physically adsorbed and interlayer water. The second weight loss, which takes place at higher temperatures (generally between 500°C and 700°C), corresponds to the dehydroxylation of the mineral, where structural hydroxyl groups are removed as water. The amount of weight loss in each step can be used to quantify the amount of adsorbed water and structural hydroxyl groups.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) processes. The DTA curve of montmorillonite typically shows an endothermic peak at low temperatures corresponding to dehydration, followed by another endothermic peak at higher temperatures due to dehydroxylation. At even higher temperatures (above 900°C), exothermic peaks may be observed, which are associated with the breakdown of the montmorillonite structure and the formation of new crystalline phases such as mullite (B73837) or cristobalite.

Differential Scanning Calorimetry (DSC) is similar to DTA but provides quantitative information about the heat flow associated with thermal events. DSC can be used to determine the enthalpy of dehydration and dehydroxylation of montmorillonite.

The temperatures at which these thermal events occur can be influenced by factors such as the nature of the interlayer cations and the degree of crystallinity of the montmorillonite. Therefore, thermal analysis provides valuable information for the characterization and quality control of montmorillonite samples.

| Thermal Event | Approximate Temperature Range (°C) | Technique(s) | Description |

| Dehydration | < 200 | TGA, DTA, DSC | Loss of physically adsorbed and interlayer water (endothermic). |

| Dehydroxylation | 500 - 700 | TGA, DTA, DSC | Loss of structural hydroxyl groups as water (endothermic). |

| Phase Transformation | > 900 | DTA, DSC | Recrystallization into new phases like mullite or cristobalite (exothermic). |

UV-Vis Spectrophotometry for Intercalation and Adsorption Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique employed to investigate the intercalation and adsorption of molecules, particularly organic dyes, onto montmorillonite. This method relies on measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. Changes in the absorbance spectra of a molecule upon interaction with montmorillonite provide valuable insights into the nature of the binding, the formation of different molecular species on the clay surface, and the quantification of adsorbed amounts.

The adsorption of cationic dyes such as methylene (B1212753) blue (MB) onto montmorillonite is a well-studied example. In aqueous solutions, the total concentration of MB can be determined by spectroscopy, with calibration curves typically prepared at wavelengths around 660 nm and 750 nm, depending on the acidity of the solution. geoscienceworld.org When MB adsorbs onto montmorillonite, changes in the UV-Vis spectrum are observed, indicating interactions between the dye molecules and the clay surface. For instance, the appearance of a new absorption band at approximately 750 nm in the spectra of MB adsorbed on montmorillonite in acidic solutions is attributed to the formation of MBH2+ cations. geoscienceworld.org

Diffuse reflectance spectroscopy, a related technique, can be used to analyze the spectra of the adsorbed species directly in the solid state, avoiding interference from unadsorbed molecules in the solution. cambridge.org Studies using this method have shown that as the loading of methylene blue on the clay increases, there is an enhancement of bands in both the visible and near-infrared regions. cambridge.org The spectra can reveal the presence of various MB species, including monomers and H-aggregates, which have distinct absorption bands. geoscienceworld.org For example, H-aggregates of MB are characterized by an absorption band around 525 nm. geoscienceworld.org The study of alizarinate, an anionic dye, on Al-montmorillonite showed that absorption bands in the suspension (488-504 nm) appear at longer wavelengths compared to the air-dried clay-dye complex (415-455 nm), indicating changes in the electronic environment of the dye upon drying and direct interaction with the clay. nih.gov

The quantitative analysis of adsorption is often performed using a batch method, where the concentration of the substance in the solution is measured before and after contact with montmorillonite. The amount of adsorbed substance is then calculated by the difference. This approach has been used to determine the adsorption capacity of montmorillonite for various compounds. For example, the maximum adsorption of alizarinate on Na-montmorillonite and Al-montmorillonite was found to be 4 and 25 mmol per 100 g of clay, respectively. nih.gov Similarly, the adsorption capacity of montmorillonite for methylene blue has been reported to be as high as 556 mg/g. conicet.gov.ar

Table 1: UV-Vis Spectroscopic Data for Adsorption Studies on Montmorillonite

| Analyte | Montmorillonite Type | Wavelength (nm) | Observation | Reference |

|---|---|---|---|---|

| Methylene Blue | Ca-Montmorillonite (SAz) | ~525 | Absorption band for H-aggregates. | geoscienceworld.org |

| Methylene Blue | Ca-Montmorillonite (SAz) | 750 | Absorption band attributed to MBH2+ cations in acid solution. | geoscienceworld.org |

| Alizarinate | Al-Montmorillonite | 488-504 | Absorption bands in aqueous suspension. | nih.gov |

| Alizarinate | Al-Montmorillonite | 415-455 | Absorption bands in air-dried state. | nih.gov |

| Methylene Blue | Raw Montmorillonite | 284 (m/z) | ESI-MS signal for methylene blue, decreases after adsorption. | conicet.gov.ar |

Zeta Potential Measurements for Surface Charge Characteristics

Zeta potential is a critical parameter for characterizing the surface charge properties of montmorillonite particles in a colloidal suspension. It represents the electrical potential at the slipping plane, which is the boundary between the Stern layer of ions attached to the particle surface and the diffuse layer of ions in the bulk solution. researchgate.net This measurement provides essential information about the stability of montmorillonite dispersions and the electrostatic interactions between the clay surface and other charged species. researchgate.netvliz.be

The surface of montmorillonite typically carries a negative charge due to isomorphous substitution within its crystal lattice, leading to a negative zeta potential over a wide pH range. researchgate.netresearchgate.net Research has shown that the zeta potential of montmorillonite is largely independent of pH, particularly in the range of 2 to 10. researchgate.netgeoscienceworld.orgresearchgate.net For instance, one study reported a zeta potential value of around -37 mV in this pH range. researchgate.net Another study found the zeta potential in deionized water to be -38.20 ± 0.50 mV. researchgate.net

The magnitude of the zeta potential is, however, significantly influenced by the concentration and valence of electrolytes in the suspension. An increase in the concentration of monovalent electrolytes, such as NaCl, leads to a compression of the electrical double layer, causing the zeta potential to become less negative. geoscienceworld.orgcambridge.org For example, with an increase in monovalent electrolyte concentration from 10-4 M to 10-1 M, the zeta potential of montmorillonite was observed to decrease from -24 mV to -12 mV. geoscienceworld.orgcambridge.org

The type of cation in the electrolyte also affects the zeta potential. For monovalent cations at a given concentration, the magnitude of the negative zeta potential increases in the order Cs+ < Rb+ < K+ < Na+ < Li+. geoscienceworld.orgcambridge.org Divalent cations like Ca2+ are more effective at shielding the surface charge, resulting in less negative zeta potential values (around -10 mV) compared to monovalent cations at similar concentrations. geoscienceworld.orgcambridge.org Trivalent cations, such as Al3+, can cause a charge reversal. At a concentration of 5 x 10-4 M AlCl3, the zeta potential of montmorillonite can become positive, reaching values of approximately +20 mV at higher concentrations. geoscienceworld.orgcambridge.org This phenomenon is due to the strong adsorption of the highly charged cations onto the clay surface.

Table 2: Zeta Potential of Montmorillonite Under Various Conditions

| Condition | Electrolyte | Concentration (M) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| Deionized Water | None | N/A | -38.20 ± 0.50 | researchgate.net |

| pH 2-10 | Not Specified | Not Specified | ~ -37 | researchgate.net |

| pH 3-8 | Deionized Water | N/A | -27.90 to -20.50 (slight increase with decreasing pH) | researchgate.net |

| Varying Ionic Strength | Monovalent Cations | 10-4 | -24 | geoscienceworld.orgcambridge.org |

| Varying Ionic Strength | Monovalent Cations | 10-1 | -12 | geoscienceworld.orgcambridge.org |

| Divalent Cation | CaCl2 | Not Specified | ~ -10 | geoscienceworld.orgcambridge.org |

| Trivalent Cation | AlCl3 | 5 x 10-4 | Sign reversal to positive | geoscienceworld.orgcambridge.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silane (B1218182) Grafting Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of materials at a molecular level. patsnap.com In the context of montmorillonite, solid-state NMR, particularly 29Si Magic Angle Spinning (MAS) NMR, is instrumental for characterizing the grafting of silane molecules onto the clay's surface and within its interlayer spaces. appliedmineralogy.comresearchgate.net This technique provides detailed information about the local chemical environment of silicon atoms, allowing researchers to identify and quantify the different types of bonds formed during the silylation process.

The 29Si MAS NMR spectrum of pristine montmorillonite typically shows a main resonance corresponding to the Q3 sites of the silicate sheets. Upon grafting with organosilanes, new resonances appear in the spectrum, which are indicative of the successful modification. These new signals are generally found in the T region of the 29Si NMR spectrum, which corresponds to silicon atoms bonded to one carbon atom and three oxygen atoms (R-Si(O-)3).

The specific chemical shifts of these T signals provide insight into the degree of condensation of the grafted silane molecules. The notation Tn is used, where 'n' represents the number of siloxane bridges (Si-O-Si) formed by the silane with other silicon atoms (either from other silane molecules or from the clay surface). For example:

T2 (hydrolyzed bidentate) : Represents a silane molecule that has formed two siloxane bonds.

T3 (hydrolyzed tridentate) : Represents a silane molecule that has formed three siloxane bonds, indicating a higher degree of condensation or cross-linking.

Research has shown that the solvent used during the silylation process can influence the resulting structure. When montmorillonite is silylated with 3-aminopropyltriethoxysilane (B1664141) (APTES) in ethanol (B145695), a new resonance at 59.6 ppm, attributed to T2 species, is observed. appliedmineralogy.com In contrast, when the reaction is carried out in a nonpolar solvent like cyclohexane, a predominant resonance appears at 67.6 ppm (T3) with a shoulder at 62.5 ppm (T2). appliedmineralogy.com This indicates that nonpolar solvents promote a higher degree of hydrolysis and condensation of the silane molecules within the montmorillonite structure. appliedmineralogy.com

Table 3: 29Si MAS NMR Chemical Shifts for Silane-Grafted Montmorillonite

| Sample | Silylating Agent | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| Silylated Montmorillonite | APTES | Ethanol | 59.6 | T2 (hydrolyzed bidentate) | appliedmineralogy.com |

| Silylated Montmorillonite | APTES | Cyclohexane | 67.6 | T3 (hydrolyzed tridentate) | appliedmineralogy.com |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS is particularly valuable for the characterization of montmorillonite, providing information on the composition of its surface and interlayer regions, which are crucial for its chemical reactivity, adsorption, and catalytic properties. mdpi.com The technique analyzes photoelectrons emitted from the near-surface region (typically 1-5 nm depth) upon X-ray irradiation. mdpi.com

XPS survey scans provide an overview of all the elements present on the montmorillonite surface, such as Si, Al, O, Mg, and any exchanged cations or intercalated species. mdpi.comresearchgate.net High-resolution scans of specific elemental peaks yield more detailed information. The binding energy of a core-level electron is sensitive to the chemical environment and oxidation state of the atom. Shifts in binding energy can, therefore, be used to identify different chemical species.

For instance, in studies of Al13-pillared montmorillonite, XPS is used to quantify the increase in aluminum content. The Si/Al ratio was observed to decrease from 2.34 for the parent montmorillonite to 0.96 for the pillared clay, indicating successful intercalation of the aluminum polyoxocation. mdpi.com High-resolution Al 2p spectra can distinguish between aluminum in the clay's octahedral sheet and aluminum in the pillar structure. mdpi.com

XPS is also a powerful tool for determining the oxidation states of transition metals within the montmorillonite structure or on its surface. For Fe/Ni-montmorillonite, the Fe 2p spectrum can be deconvoluted to identify different iron species. researchgate.net The spectrum may reveal components corresponding to Fe0 (at 711.6 eV) and Fe3+ (at 716.2 eV and 724.8 eV). researchgate.net Similarly, the Ni 2p spectrum can show the presence of Ni0 (851.5 eV) and Ni2+ (854.1 eV, 857.2 eV). researchgate.net The interpretation of these spectra often involves analyzing multiplet splitting patterns, which arise from the interaction between the core hole created during photoemission and unpaired electrons in the valence shell. surfacesciencewestern.com This is particularly useful for distinguishing between high-spin Fe2+ and Fe3+ states.

Table 4: XPS Binding Energies for Elements in Modified Montmorillonite

| Montmorillonite Type | Element | Photoelectron Line | Binding Energy (eV) | Identified Species/State | Reference |

|---|---|---|---|---|---|

| Al13-Pillared | Al | 2p | 74.1 | Reference for Corundum (Al2O3) | mdpi.com |

| Ga13-Pillared | Ga | 2p3/2 | 1119.1 | Ga in pillar structure | mdpi.com |

| Fe/Ni-Montmorillonite | Fe | 2p | 711.6 | Fe0 | researchgate.net |

| Fe/Ni-Montmorillonite | Fe | 2p | 716.2 | Fe3+ | researchgate.net |

| Fe/Ni-Montmorillonite | Fe | 2p | 724.8 | Fe3+ | researchgate.net |

| Fe/Ni-Montmorillonite | Ni | 2p | 851.5 | Ni0 | researchgate.net |

| Fe/Ni-Montmorillonite | Ni | 2p | 854.1 | Ni2+ | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| 3-aminopropyltriethoxysilane |

| Alizarinate |

| Aluminum |

| Aluminum Chloride |

| Calcium Chloride |

| Cesium Chloride |

| Iron |

| Lithium Chloride |

| Methylene Blue |

| Montmorillonite |

| Nickel |

| Potassium Chloride |

| Rubidium Chloride |

| Silicon |

Advanced Functionalization and Modification Strategies for Montmorillonite

Surface Functionalization of Montmorillonite

Surface functionalization involves modifying the external and internal surfaces of montmorillonite to impart new chemical functionalities or alter its interaction with other substances. This is typically achieved through the covalent attachment or intercalation of organic molecules or the deposition of inorganic nanoparticles.

Grafting of Organic Ligands and Silanes

Grafting organic ligands, particularly organosilanes, onto the montmorillonite surface is a common method to improve its compatibility with organic matrices, enhance its adsorption capabilities, or introduce specific reactive sites. Organosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), tetramethoxysilane (B109134) (TMOS), and [3-(2-aminoethyl)aminopropyl]trimethoxysilane (EDAS), react with the silanol (B1196071) (Si-OH) groups present on the montmorillonite surface and within its interlayer spaces through condensation reactions uliege.beplos.orgaip.orguliege.be.

This grafting process leads to significant structural modifications. X-ray diffraction (XRD) studies reveal shifts in the basal spacing (001) peaks towards lower 2θ values, indicating an expansion of the interlayer galleries due to the intercalation of silane (B1218182) molecules uliege.beresearchgate.net. For instance, modification with EDAS has shown basal peaks shifting from 5.7° in raw clay to 4.3° and 4.5° in modified samples, signifying intercalation uliege.be. Further research indicates that with increasing silane concentration, the d001 spacing can increase significantly, reaching up to 22.6 Å researchgate.net. Fourier Transform Infrared (FTIR) spectroscopy, 29Si Nuclear Magnetic Resonance (NMR), and Thermogravimetric Analysis (TGA) are crucial techniques for confirming the successful grafting of silanes, evidenced by the appearance of new vibrational bands and distinct NMR resonances corresponding to Si-O and Si-C bonds, as well as increased mass loss with higher silane content aip.org.

While grafting enhances functionality, it can also impact the textural properties. Functionalization with APTES, for example, has been shown to reduce the BET surface area and total pore volume, likely due to the silane molecules occupying interlayer spaces or blocking pores plos.orgekb.eg. Despite this reduction, the introduction of amine groups (-NH2) via APTES creates abundant ligand-binding sites, significantly boosting the adsorption capacity for metal ions like Co2+ plos.org.

Table 3.2.1: Effect of APTES Functionalization on Co2+ Adsorption Capacity

| Sample | Maximum Adsorption Capacity (mg·g-1) | Reference |

|---|---|---|

| Ca-Mt | Not specified | plos.org |

| APTES1.0CEC-Mt | 25.1 | plos.org |

| APTES2.0CEC-Mt | 33.8 | plos.org |

| APTES3.0CEC-Mt | 61.6 | plos.org |

Immobilization of Nanoparticles on Montmorillonite Surfaces

Montmorillonite serves as an excellent support material for immobilizing various nanoparticles due to its layered structure, negative surface charge, and inherent porosity, facilitating the dispersion and stabilization of these nanomaterials ekb.egmdpi.com. This approach combines the unique properties of montmorillonite with those of the immobilized nanoparticles, leading to synergistic effects for applications in catalysis, adsorption, and antimicrobial materials.

Examples include the immobilization of magnetic iron oxide nanoparticles and polyaniline on montmorillonite, creating hybrid nanocarriers for enzymes like β-glucosidase and fructosyltransferase ekb.eg. These immobilized enzymes demonstrated remarkable reusability, with β-glucosidase retaining approximately 100% of its activity after 20 cycles, and fructosyltransferase maintaining 30% activity after 10 cycles ekb.eg.

Furthermore, montmorillonite has been functionalized with silver nanoparticles (AgNPs) and copper ions (Cu2+) to develop nanocomposites with enhanced antibacterial properties against bacteria such as E. coli and Aeromonas hydrophila mdpi.com. In the case of Cu/MMT nanocomposites, the antibacterial activity is primarily attributed to the montmorillonite surface itself, rather than solely to the release of Cu2+ ions mdpi.com. The surface modification of montmorillonite, for instance, with polyethylene (B3416737) glycol (PEG)-coated silica (B1680970) nanoparticles, can influence its swelling behavior and the adsorption of these nanoparticles, impacting their mobility and retention in various environments techconnect.org.

Acid Activation of Montmorillonite

Acid activation is a widely used chemical modification technique that significantly alters the structural and textural properties of montmorillonite, primarily by removing structural cations and increasing its surface area and acidity. Treatment with inorganic acids, such as hydrochloric acid (HCl), nitric acid (HNO3), or sulfuric acid (H2SO4), leads to the leaching of interlayer cations (e.g., Na+, Ca2+) and octahedral cations (e.g., Al3+, Mg2+, Fe3+) from the mineral structure mdpi.comscirp.org. This process can also involve the protonation of structural hydroxyl groups mdpi.com.

The consequence of this cation leaching and structural rearrangement is a substantial increase in the specific surface area and pore volume of the montmorillonite. For instance, acid activation of montmorillonite with hydrochloric acid has been shown to increase pyridine (B92270) adsorption by as much as 120%, reaching a capacity of 20.5 mg/g compared to 9.5 mg/g for the unactivated material scirp.org. This enhancement in surface area and porosity is critical for applications requiring efficient adsorption or catalytic activity.

Acid activation also introduces or enhances acidic sites, creating both Brønsted and Lewis acid sites on the montmorillonite surface cambridge.org. The density and strength of these acid sites are directly correlated with the catalytic activity of the modified clay. Studies have indicated that montmorillonite treated with hydrochloric acid in the concentration range of 0.1 to 0.3 M is particularly effective for converting methanol (B129727) into olefin-rich hydrocarbons cambridge.org. While the surface area and acidity increase, the cation exchange capacity (CEC) typically decreases due to the removal of exchangeable cations from the interlayer space mdpi.com.

Table 3.3: Impact of Acid Activation on Pyridine Adsorption Capacity

| Sample | Pyridine Adsorption Capacity (mg/g) | Enhancement (%) | Reference |

|---|---|---|---|

| Unactivated Mt | 9.5 | - | scirp.org |

Pillared Interlayered Clays (B1170129) (PILCs) Based on Montmorillonite

Pillared Interlayered Clays (PILCs) represent a class of materials derived from swelling clays like montmorillonite, where the interlayer space is expanded by the introduction of inorganic polycations, which act as pillars. These polycations, such as aluminum polycations (e.g., [Al13O4(OH)24(H2O)12]7+), zirconium, chromium, or iron species, are introduced via ion exchange, followed by calcination to form stable oxide pillars core.ac.ukiosrjournals.orgresearchgate.netunavarra.esrsc.org.

This pillaring process transforms the layered structure of montmorillonite into a three-dimensional microporous framework, significantly increasing the interlayer spacing and creating a permanent porosity. PILCs exhibit enhanced thermal stability compared to their parent clays and possess a high specific surface area, making them attractive alternatives to zeolites and other microporous materials core.ac.ukiosrjournals.orgresearchgate.netunavarra.es. The synthesis parameters, including the choice of pillaring agent and concentration, critically influence the resulting pore structure, surface area, and acidity iosrjournals.orgresearchgate.netrsc.org.

For instance, Al-pillared montmorillonite (Al-PILC) can achieve specific surface areas of approximately 259 m²/g, with further modifications like Al30-PILC reaching up to 311 m²/g unavarra.es. These materials find extensive applications as heterogeneous catalysts and adsorbents in various environmental and chemical processes, including the removal of pollutants from wastewater and catalytic conversions core.ac.ukiosrjournals.orgresearchgate.netrsc.org. For example, chromium and aluminum pillared montmorillonite (Mont-Cr-Al) has demonstrated superior adsorption capabilities for cadmium compared to aluminum-pillared clays iosrjournals.org.

Table 3.4: Specific Surface Area of Montmorillonite-Based PILCs

| PILC Type | Specific Surface Area (m²/g) | Reference |

|---|---|---|

| Al13-PILC | 259 | unavarra.es |

Montmorillonite in Advanced Materials Science Research

Polymer/Montmorillonite Nanocomposites

Polymer/montmorillonite nanocomposites are a class of materials where montmorillonite clay is dispersed at the nanoscale within a polymer matrix. This dispersion of nano-sized clay platelets can lead to significant enhancements in the material's properties compared to the pure polymer or conventional microcomposites. The improvements stem from the high aspect ratio and large surface area of the montmorillonite layers, which create a large interfacial area between the polymer and the clay.

Synthetic Polymer Nanocomposites (e.g., Nylon, Polypropylene (B1209903), Polyetherimide)

The incorporation of montmorillonite into synthetic polymers like nylon, polypropylene, and polyetherimide has been extensively researched, demonstrating remarkable improvements in mechanical and thermal properties.

Nylon: Nylon-6/montmorillonite nanocomposites were among the first to be developed and commercialized, showing significant property enhancements even at low clay loadings. For instance, a nylon 6/montmorillonite nanocomposite with only 1.6 wt% clay silicate (B1173343) layers exhibited high strength, high modulus, and a high heat distortion temperature compared to neat nylon 6. researchgate.net The dispersion of montmorillonite in the nylon matrix can be so effective that exfoliated or intercalated structures are formed, leading to these improved properties. researchgate.net

Polypropylene: Polypropylene (PP), being a nonpolar polymer, presents challenges in achieving good dispersion of hydrophilic montmorillonite. To overcome this, compatibilizers like maleic anhydride (B1165640) grafted polypropylene (PP-g-MA) are often used. mdpi.com The addition of even small amounts of montmorillonite (typically less than 6 wt%) to polypropylene can lead to concurrent improvements in several properties, including tensile characteristics and higher heat deflection temperature. chempedia.info Studies have shown that the thermal stability of polypropylene can be significantly enhanced with the addition of montmorillonite. amazonaws.comresearchgate.net For example, the incorporation of RH and MMT into a PP matrix enhanced the crystallinity while maintaining the melting and crystallization temperatures. mdpi.com

Polyetherimide: Polyetherimide (PEI)/montmorillonite nanocomposites, prepared by methods like melt intercalation, have shown exfoliated morphologies where the clay layers are individually dispersed in the polymer matrix. This leads to a substantial increase in the glass transition temperature and thermal decomposition temperature. sci-hub.se Research has demonstrated that the thermal properties of PEI-clay nanocomposites were improved over pristine PEI. bohrium.com For instance, the onset thermal decomposition temperature of a polyimide/MMT nanocomposite was increased from 515°C for the pure polyimide to 540°C for the nanocomposite containing 3 wt.% of MMT. dhu.edu.cn

Interactive Data Table: Mechanical and Thermal Properties of Synthetic Polymer/Montmorillonite Nanocomposites

| Polymer Matrix | MMT Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Onset Decomposition Temperature (°C) |

| Nylon 6 | 0 | 64.2 | 2.66 | 200 | 420.3 |

| Nylon 6 | 5 | - | - | - | 426.5 |

| Polypropylene | 0 | 33 | - | - | 299 |

| Polypropylene/Rice Husk | - | 19.9 | - | - | 311 (at 10% weight loss) |

| Polypropylene/Rice Husk/MMT | - | 27.1 | - | - | - |

| Polyetherimide | 0 | - | - | - | 515 |

| Polyetherimide | 3 | - | - | - | 540 |

| Polyetherimide | 5 | - | - | - | - |

Note: The data presented is a compilation from various research sources and may vary depending on the specific processing conditions and type of montmorillonite used.

Biopolymer Nanocomposites (e.g., Starch, Cellulose (B213188), Chitosan)

The integration of montmorillonite into biopolymers offers a pathway to enhance the properties of these renewable and biodegradable materials, making them suitable for a wider range of applications.

Starch: Thermoplastic starch (TPS) nanocomposites incorporating montmorillonite have shown significant improvements in mechanical properties. The addition of MMT increases the tensile strength and Young's modulus, indicating a reinforcing effect. proquest.com For example, the Young's modulus of a starch nanocomposite containing 5 wt% montmorillonite showed an increase of 65% compared to the unfilled starch material. This enhancement is attributed to the formation of an intercalated structure and strong interfacial interactions between the starch matrix and the clay. conicet.gov.ar

Cellulose: Cellulose-montmorillonite nanocomposites have demonstrated enhanced thermal stability. The presence of well-dispersed clay platelets hinders the transfer of heat and volatile degradation products, thus increasing the decomposition temperature of the cellulose matrix. researchgate.net The addition of montmorillonite can lead to a partially exfoliated morphology, which maximizes this thermal stability enhancement. researchgate.net

Chitosan (B1678972): Chitosan/montmorillonite nanocomposites exhibit improved mechanical properties. The elastic modulus of these composites increases with the addition of montmorillonite. researchgate.netscispace.complymouth.ac.uk For instance, a chitosan composite with 40% MMT prepared at a neutral pH showed an elastic modulus as high as 21.5 MPa. scispace.complymouth.ac.uk The addition of MMT at concentrations of 1%, 3%, and 5% can increase the tensile strength of chitosan films by about 26%, 60%, and 55%, respectively. nih.gov

Interactive Data Table: Mechanical Properties of Biopolymer/Montmorillonite Nanocomposites

| Biopolymer Matrix | MMT Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| Starch | 0 | - | - | - |

| Starch | 5 | - | Increased by 65% | - |

| Chitosan | 0 | 20.8 | - | 12.7 |

| Chitosan | 1 | 26.2 | - | 15.9 |

| Chitosan | 3 | 33.3 | - | 17.0 |

| Chitosan | 5 | 32.2 | - | 16.8 |

| Chitosan (acidic, 40% MMT) | 40 | - | ~10 | - |

| Chitosan (neutral, 40% MMT) | 40 | - | 21.5 | - |

Note: The data presented is a compilation from various research sources and may vary depending on the specific processing conditions and type of montmorillonite used.

Fabrication Strategies for Polymer/Montmorillonite Nanocomposites

The properties of polymer/montmorillonite nanocomposites are highly dependent on the degree of clay dispersion within the polymer matrix. Several fabrication strategies have been developed to achieve effective intercalation and exfoliation of the montmorillonite layers.

Melt intercalation is a widely used, environmentally friendly method for preparing thermoplastic nanocomposites. wiley-vch.de In this process, the polymer and organically modified montmorillonite are mixed at a temperature above the polymer's softening point. mdpi.com The shear forces during mixing help to break down the clay tactoids and allow the polymer chains to diffuse into the galleries between the silicate layers. mdpi.com This technique is compatible with standard industrial processing equipment like extruders, making it a cost-effective and scalable method. chempedia.infonih.gov The success of melt intercalation depends on factors such as the compatibility between the polymer and the organoclay, processing temperature, and shear rate. wiley-vch.de

Solution compounding involves dispersing the montmorillonite in a solvent in which the polymer is also soluble. The polymer solution is then mixed with the clay dispersion, allowing the polymer chains to intercalate between the clay layers. youtube.com The solvent is subsequently removed by evaporation or precipitation. This method can achieve a high degree of exfoliation, especially for polymers with low polarity, as the solvent helps to overcome the interlayer forces of the clay. mdpi.com However, the use of solvents makes this process less environmentally friendly and can be more expensive than melt intercalation. nih.gov

Hybrid Montmorillonite-Based Nanomaterials

Hybrid montmorillonite-based nanomaterials involve the combination of montmorillonite with other nanomaterials, such as graphene or metal oxides, to create multifunctional composites with synergistic properties.

Montmorillonite-Graphene Hybrids: The combination of 2D graphene sheets with 2D montmorillonite layers can prevent the restacking of both materials, enhancing their performance. mdpi.com These hybrids have been incorporated into polymer matrices, such as epoxy, to improve mechanical properties. The hybrid fillers can lead to a more significant increase in impact strength compared to using either graphene or montmorillonite alone. researchgate.net For instance, polyimide aerogels reinforced with graphene/montmorillonite hybrids have shown high specific modulus, excellent thermal stability with onset decomposition temperatures up to 574.3°C, and good flame retardancy. dhu.edu.cn

Montmorillonite-Metal Oxide Hybrids: Montmorillonite can serve as a support for metal oxide nanoparticles, such as iron oxide (α-Fe₂O₃) or titania (TiO₂). acs.orgmdpi.com Embedding α-Fe₂O₃ nanoparticles within the interlayer space of montmorillonite can significantly increase the magnetization per iron atom. acs.org In the case of TiO₂/montmorillonite nanocomposites, the titania nanoparticles can be localized in the interlayer space, leading to a "house of cards" assembly, or attached to the external surfaces of the clay particles. mdpi.com These hybrid materials have potential applications in catalysis, adsorption, and as functional fillers in polymer composites. thesciencein.org

Montmorillonite-Carbon Nanotube Composites

The integration of one-dimensional carbon nanotubes (CNTs) with two-dimensional montmorillonite (Mt) nanosheets has led to the development of hybrid nanostructures with significantly enhanced properties for reinforcing polymer composites. cnrs.fr These composites leverage the high strength and modulus of CNTs and the large surface area and ion-exchange capabilities of montmorillonite. cnrs.fr

Synthesis and Structure: Montmorillonite-carbon nanotube hybrids can be synthesized through various methods, including chemical vapor deposition (CVD) and self-assembly. researchgate.netua.ptacs.org In the CVD method, metal cations that act as catalysts for CNT growth are first introduced into the montmorillonite structure. researchgate.net This process can result in CNTs protruding from the clay surfaces, effectively linking the clay layers in a network structure. researchgate.netua.pt Self-assembly methods involve anchoring functionalized CNTs onto the montmorillonite surface. acs.org For example, aliphatic amine-functionalized multiwalled carbon nanotubes (MWCNTs) have been successfully anchored onto montmorillonite, creating a "brushlike" heterostructure. acs.orgacs.org This unique architecture facilitates the construction of a three-dimensional thermal conduction network within a polymer matrix. acs.org

Research Findings: The incorporation of these hybrid fillers into polymer matrices, such as epoxy and polylactic acid (PLA), has demonstrated remarkable improvements in mechanical and thermal properties. cnrs.fracs.orgbohrium.com The synergistic effect between the montmorillonite and CNTs is key to these enhancements. Montmorillonite aids in resisting the extension of microcracks, while the anchored CNTs facilitate stress transfer and provide mechanical interlocking with the polymer matrix. cnrs.fr

In an epoxy composite, the addition of just 0.5 wt% of a montmorillonite-MWCNT hybrid resulted in a 42.0% increase in tensile strength and a 20.3% improvement in tensile modulus compared to the pure epoxy. cnrs.fr Similarly, another study found that a 0.5 wt% loading of a heterostructured MWCNT-Mt hybrid in an epoxy matrix enhanced thermal conductivity by approximately 61% over the neat epoxy. acs.orgacs.org This work also noted simultaneous improvements in tensile strength, Young's modulus, and tensile toughness by 42.0%, 20.4%, and 159.5%, respectively. acs.org

Table 1: Mechanical and Thermal Property Enhancements in Montmorillonite-Carbon Nanotube/Epoxy Composites

| Property | Filler Loading (wt%) | % Improvement vs. Pure Epoxy |

|---|---|---|

| Tensile Strength | 0.5 | 42.0% |

| Tensile Modulus | 0.5 | 20.3% |

| Young's Modulus | 0.5 | 20.4% |

| Tensile Toughness | 0.5 | 159.5% |

| Thermal Conductivity | 0.5 | 61.0% |

Montmorillonite-Biochar Composites

Montmorillonite-biochar composites are engineered materials that combine the adsorptive properties of both clay and pyrolyzed biomass, creating a potent agent for environmental remediation. frontiersin.orgresearchgate.net Biochar, a carbon-rich material produced from biomass pyrolysis, is an effective adsorbent, and its capabilities are significantly enhanced by the addition of montmorillonite, which possesses a layered structure and high cation exchange capacity. frontiersin.orgnih.gov

Synthesis and Characterization: These composites are typically prepared by pyrolyzing biomass that has been pre-treated with a montmorillonite suspension. researchgate.netbohrium.com For instance, peanut shells can be pre-treated with montmorillonite and then subjected to slow pyrolysis to produce a composite where montmorillonite particles are coated on the biochar surface. frontiersin.org The pyrolysis temperature and the mass ratio of montmorillonite to biochar are critical parameters that influence the final properties of the composite. frontiersin.org Research has shown that a higher pyrolysis temperature (e.g., 600°C) and an optimal montmorillonite mass ratio (e.g., 25%) can lead to better sorption effects. frontiersin.org

Research Findings: The primary application of montmorillonite-biochar composites is in the removal of pollutants from aqueous solutions and soil. frontiersin.org Studies have demonstrated their effectiveness in adsorbing herbicides, heavy metals, and nutrients.

For the herbicide atrazine, a montmorillonite-biochar composite showed a removal capacity approximately 3.2 times higher than that of unmodified biochar. frontiersin.orgresearchgate.net The adsorption mechanism is believed to involve both physisorption and chemisorption. frontiersin.orgresearchgate.net In soil, the amendment with this composite increased the sorption capacity for atrazine, thereby reducing its environmental risk. frontiersin.orgresearchgate.net

These composites are also effective in removing heavy metal ions. Montmorillonite-modified biochar, prepared via a one-step hydrothermal process and subsequent pyrolysis, has been successfully used to remove Zn(II) from aqueous solutions. nih.gov The optimal preparation temperature was found to be 350°C, which yielded a maximum adsorption amount of 8.163 mg·g⁻¹. nih.gov The dominant removal mechanisms were identified as electrostatic interaction and surface complexation. nih.gov

Furthermore, these composites can be tuned for the adsorption and controlled release of nutrients like ammonium (B1175870) and phosphate. researchgate.net The Langmuir maximum adsorption capacity of one such composite was reported as 12.52 mg·g⁻¹ for NH₄⁺ and 105.28 mg·g⁻¹ for PO₄³⁻. researchgate.net

Table 2: Adsorption Capacities of Montmorillonite-Biochar Composites for Various Pollutants

| Pollutant | Composite Type | Maximum Adsorption Capacity |

|---|---|---|

| Atrazine | MMT/Peanut Shell Biochar | 3.2 times higher than biochar alone |

| Zinc (II) | MMT-Biochar | 8.163 mg·g⁻¹ |

| Ammonium (NH₄⁺) | MMT-Bamboo Biochar | 12.52 mg·g⁻¹ |

| Phosphate (PO₄³⁻) | MMT-Bamboo Biochar | 105.28 mg·g⁻¹ |

Montmorillonite-Graphene Hybrid Materials

Synthesis and Structure: Montmorillonite-graphene hybrids are typically synthesized by combining exfoliated montmorillonite and graphene oxide sheets in a solution, followed by processes like solution mixing, evaporation, or hydrothermal reduction. bit.edu.cnnih.govmdpi.com In one method, functionalized graphene oxide (FGO) and organic montmorillonite (OMMT) are prepared as hybrids, where the FGO flakes can act as pillars for the OMMT structure. researchgate.netbit.edu.cn Another approach involves an ultrasound-assisted method to prepare a graphene oxide-supported organic montmorillonite composite. mdpi.com

Research Findings: These hybrid materials have shown great promise as reinforcing fillers in polymer composites and as adsorbents for environmental pollutants. When incorporated into an epoxy matrix, FGO-OMMT hybrids with a mass ratio of 5:1 demonstrated better dispersibility and more effectively enhanced the mechanical strength compared to individual fillers. bit.edu.cn

In a chitosan (CS) based composite, a synergistic reinforcing effect was observed with the inclusion of both montmorillonite and graphene oxide. A composite film containing 5 wt.% MMT and 1 wt.% GO exhibited a tensile strength that was 27% higher than that of pure chitosan and 9% higher than a composite with only 1 wt.% GO. nih.gov Similarly, polyimide (PI) aerogels reinforced with graphene/montmorillonite hybrids showed enhanced mechanical, thermal, and flame-retardant properties. The optimal PI/G/M aerogel had a decomposition temperature 20°C higher than neat PI aerogels and a limiting oxygen index (LOI) value of up to 55. dhu.edu.cn

As adsorbents, these hybrids are effective for a variety of pollutants. A graphene oxide-supported organic montmorillonite composite demonstrated high adsorption capacity for both metal cations and oxygen anion groups. mdpi.com A composite of polyphosphoric acid-modified montmorillonite and reduced graphene oxide (rGO) showed a CO₂ adsorption capacity of 0.49 mmol/g, which was 42% higher than other comparable materials. mdpi.com

Table 3: Performance Improvements in Montmorillonite-Graphene Hybrid Composites

| Matrix Material | Hybrid Filler | Property Enhanced | Finding |

|---|---|---|---|

| Chitosan | 5 wt.% MMT / 1 wt.% GO | Tensile Strength | 27% increase vs. pure chitosan |

| Polyimide Aerogel | Graphene/MMT | Thermal Stability | 20°C increase in decomposition temperature |

| Polyimide Aerogel | Graphene/MMT | Flame Retardancy | Limiting Oxygen Index (LOI) up to 55 |

| (Adsorbent) | PMt/rGO | CO₂ Adsorption | 0.49 mmol/g capacity (42% higher) |

Montmorillonite-Layered Double Hydroxide Composites

Montmorillonite-Layered Double Hydroxide (MMT-LDH) composites are hybrid materials that integrate the cationic exchange properties of montmorillonite with the anionic exchange capabilities of Layered Double Hydroxides (LDHs). nih.govbohrium.com LDHs, also known as anionic clays (B1170129), have a structure that allows them to be useful in catalysis, ion exchange, and as flame retardant materials. nih.gov The combination of these two layered materials creates a composite with enhanced and versatile adsorption properties for a broad range of contaminants. nih.govresearchgate.net

Synthesis and Structure: Several methods are employed to synthesize MMT-LDH composites, including co-precipitation, hydrothermal methods, and layer-by-layer self-assembly. nih.govresearchgate.netcambridge.org The intercalation method involves exfoliating both MMT and LDH and then reassembling them, which can increase the specific surface area of the final composite. nih.gov Another approach is the in-situ growth of LDH on montmorillonite nanosheets. researchgate.net The surface hydroxyl groups on both materials facilitate the creation of a hydrogen-bond network, which is crucial for the fabrication of these functional organic-inorganic composites. cambridge.org

Research Findings: MMT-LDH composites have been extensively studied for their application in wastewater treatment and as corrosion inhibitors. The dual nature of the composite allows for the simultaneous removal of both cationic and anionic dyes. A 2D-2D Mt@NiFeLDH composite, prepared via a one-pot hydrothermal method, was used as an adsorbent for the anionic dye methyl orange (MO) and the cationic dye methylene (B1212753) blue (MB). nih.gov Under optimal conditions, the maximum adsorption capacities were found to be 108.80 mg/g for MO and 99.18 mg/g for MB. nih.gov

These composites also show high affinity for other pollutants. An LDH@MMT nanocomposite synthesized via a hydrothermal method was effective in removing uranyl ions from carbonate-containing aqueous solutions, significantly enhancing the adsorption capacity of MMT from 16 to over 55 mg g⁻¹ across a wide pH range. researchgate.net

In the field of corrosion protection, the addition of MMT-LDH nanocomposites to epoxy coatings has been shown to improve barrier properties and corrosion inhibition. researchgate.net The dispersed nanoclay platelets within the coating provide a tortuous path for corrosive species, while the ion-exchange properties of both MMT and LDH contribute to the protective mechanism. researchgate.net

Table 4: Adsorption Performance of Montmorillonite-Layered Double Hydroxide Composites

| Composite | Target Pollutant | Maximum Adsorption Capacity |

|---|---|---|

| Mt@NiFeLDH | Methyl Orange (MO) | 108.80 mg/g |

| Mt@NiFeLDH | Methylene Blue (MB) | 99.18 mg/g |

| LDH@MMT | Uranyl Ion | > 55 mg/g |

| LDH/Mnt | Chloride Ions | 206.89 mg/L |

| LDH/Mnt | Sulfate Ions | 79.69 mg/L |

Montmorillonite-Based Aerogels

Montmorillonite-based aerogels are a class of ultralight, highly porous materials that exhibit excellent physicochemical properties such as low density, high surface area, and thermal stability. researchgate.netbohrium.com While pure montmorillonite aerogels can have poor mechanical properties, their functionality can be greatly enhanced by creating hybrid aerogels with various polymers or carbon nanomaterials. researchgate.netbohrium.com

Synthesis and Properties: The synthesis of these aerogels typically involves forming a hydrogel through a sol-gel process, followed by solvent exchange and freeze-drying. researchgate.net For instance, a cellulose/montmorillonite composite aerogel can be prepared by dissolving cellulose in a NaOH/urea aqueous solution, mixing it with sodium montmorillonite, and then proceeding with the gelation and drying steps. researchgate.netmdpi.com The addition of montmorillonite can accelerate the sol-gel process. researchgate.netmdpi.com

Incorporating montmorillonite into a polymer matrix like cellulose has been shown to decrease the pore diameter of the aerogel while increasing its specific surface area, compressive modulus, and density. researchgate.netmdpi.com One study reported an increase in specific surface area from 7.79 m²/g for a pure cellulose aerogel to 23.18 m²/g for the composite aerogel. nih.gov

Research Findings: Montmorillonite-based aerogels are primarily investigated for their environmental remediation applications, including the adsorption of heavy metals, dyes, oils, and organic solvents. researchgate.netbohrium.com

A composite aerogel made from 2D montmorillonite nanolayers and reduced graphene oxide (rGO) was developed for the removal of methylene blue. This Mnt-rGO aerogel demonstrated a high adsorption capacity of 207 mg g⁻¹. cambridge.org The montmorillonite nanolayers act as spacers, preventing the rGO sheets from restacking and thus maximizing the available adsorption surface. cambridge.org

Hybrid aerogels combining montmorillonite with biopolymers like chitosan have also been created. A modified montmorillonite-based aerogel cross-linked with chitosan was shown to be an effective adsorbent for copper ions in wastewater, with a maximum adsorption capacity of 86.95 mg/g and a removal rate of up to 98.21%. researchgate.net

Furthermore, reduced graphene oxide/montmorillonite aerogels have demonstrated antibacterial properties and the ability to remove multiple pollutants simultaneously. One such aerogel achieved removal rates of 91.6% for E. coli and 95.5% for S. aureus, in addition to efficiently removing 94.9% of Cr(VI) ions. mdpi.com

Table 5: Performance Characteristics of Montmorillonite-Based Aerogels

| Aerogel Composition | Target Application/Pollutant | Key Finding/Performance Metric |

|---|---|---|

| Cellulose/Montmorillonite | Structural Properties | Specific surface area increased from 7.79 to 23.18 m²/g |

| Mnt-rGO | Methylene Blue Adsorption | Max. adsorption capacity of 207 mg g⁻¹ |

| Chitosan-MMT | Copper Ion (Cu²⁺) Adsorption | Max. adsorption capacity of 86.95 mg/g |

| rGO/Montmorillonite | Bacteria & Cr(VI) Removal | 95.5% removal of S. aureus; 94.9% removal of Cr(VI) |

Montmorillonite in Catalysis Research

Catalytic Roles of Montmorillonite

Montmorillonite's versatility allows it to play multiple roles in catalytic processes, primarily as a heterogeneous catalyst and as a support material. Its effectiveness stems from its high surface area and the presence of active sites within its structure. jocpr.comresearchgate.net